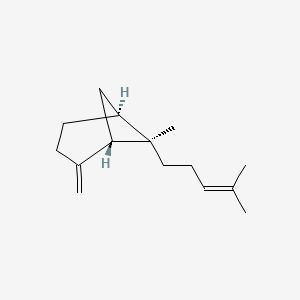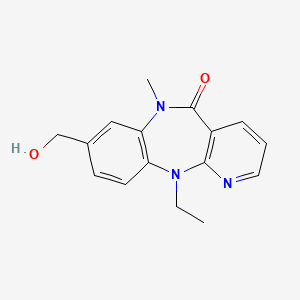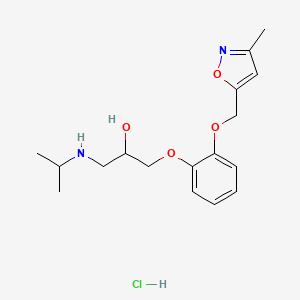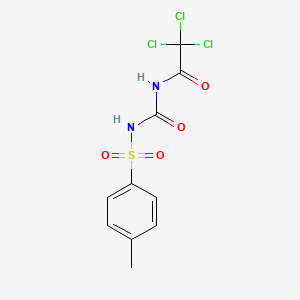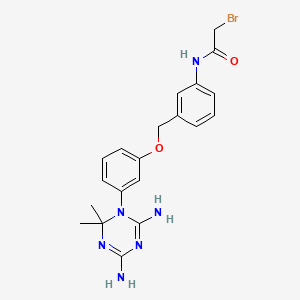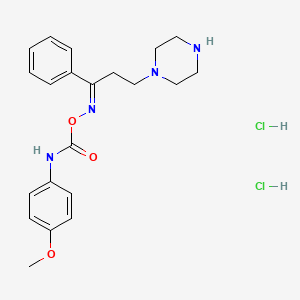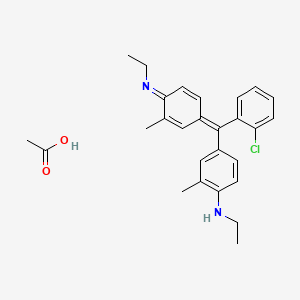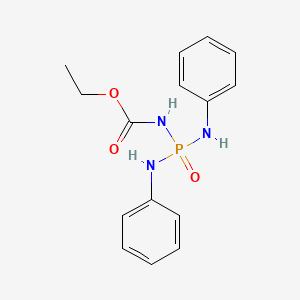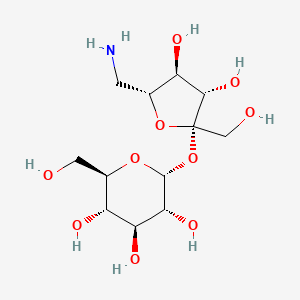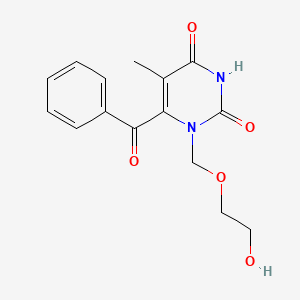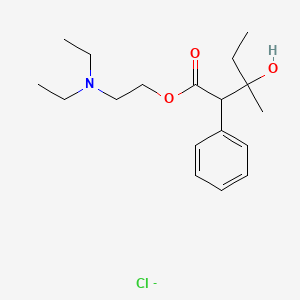
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride is a chemical compound with a complex structure that includes both an ester and an amine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride typically involves the esterification of 3-hydroxy-3-methyl-2-phenylpentanoic acid with 2-(diethylamino)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.
化学反应分析
Types of Reactions
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: 3-keto-3-methyl-2-phenylpentanoate.
Reduction: 3-hydroxy-3-methyl-2-phenylpentanol.
Substitution: 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate.
科学研究应用
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(diethylamino)ethyl methacrylate: Similar in structure but lacks the phenyl and hydroxyl groups.
3-hydroxy-3-methyl-2-phenylpentanoic acid: The parent acid of the ester.
2-(diethylamino)ethyl acetate: Similar ester but with a simpler acyl group.
Uniqueness
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
94261-79-7 |
|---|---|
分子式 |
C18H29ClNO3- |
分子量 |
342.9 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-5-18(4,21)16(15-11-9-8-10-12-15)17(20)22-14-13-19(6-2)7-3;/h8-12,16,21H,5-7,13-14H2,1-4H3;1H/p-1 |
InChI 键 |
WFCPIUJBLRVUKS-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)(C(C1=CC=CC=C1)C(=O)OCCN(CC)CC)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
